molecular formula C15H22N2O3S B11260843 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Katalognummer: B11260843
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: ZEMYEKZFOYYLKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methylsulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a pivalamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the initial formation of the tetrahydroquinoline ring, followed by the introduction of the methylsulfonyl group and finally the attachment of the pivalamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the tetrahydroquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the original compound.

Wissenschaftliche Forschungsanwendungen

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share the sulfonyl group and exhibit similar biological activities.

    Tetrahydroquinolines: Compounds with this core structure are known for their diverse biological activities.

    Pivalamides: These compounds contain the pivalamide moiety and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combined structural features, which confer specific properties and activities not observed in other similar compounds.

Eigenschaften

Molekularformel

C15H22N2O3S

Molekulargewicht

310.4 g/mol

IUPAC-Name

2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-8-7-11-6-5-9-17(13(11)10-12)21(4,19)20/h7-8,10H,5-6,9H2,1-4H3,(H,16,18)

InChI-Schlüssel

ZEMYEKZFOYYLKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.